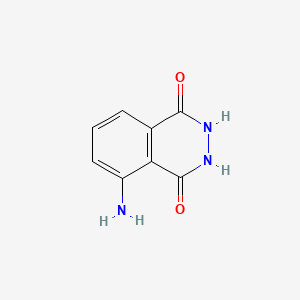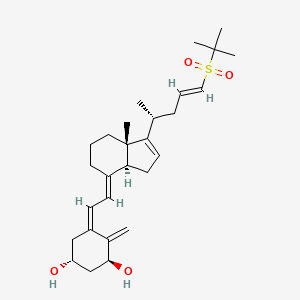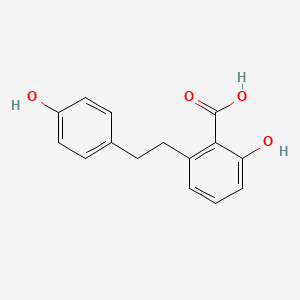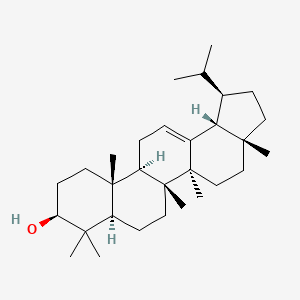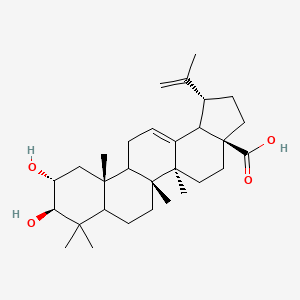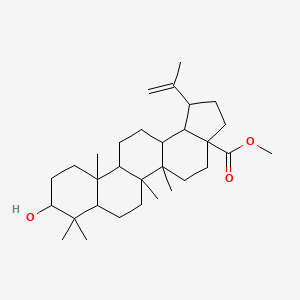
Lusitanine
説明
Lusitanin is a bioactive chemical.
科学的研究の応用
Alkaloid Research
Lusitanine, a lupin alkaloid, has been a subject of interest in alkaloid research. A study conducted by Saito et al. (1987) identified lusitanine in the fresh stems of Maackia amurensis var. buergeri and M. tashiroi (Leguminosae), alongside other alkaloids. The research established the absolute configuration of lusitanine as (1R, 6R) -5- (E) -acetamidomethylidenequinolizidine, expanding our understanding of the chemical diversity and properties of lupin alkaloids (Saito et al., 1987).
Insecticidal Applications
Bett et al. (2016) explored the insecticidal and repellent effects of various essential oils, including those from Cupressus lusitanica, against major insect pests of stored food grains. Although not directly focused on lusitanine, this study contributes to the broader understanding of the chemical composition of Cupressus lusitanica and its potential applications in pest control (Bett et al., 2016).
Luminescence Research
Research by Ward (2007) on d–f heteronuclear assemblies for sensitised luminescence from near-infrared emitting lanthanide(III) centres includes insights relevant to the field of luminescence. While not specific to lusitanine, this research contributes to the broader context in which the luminescent properties of compounds like lusitanine could be studied and applied (Ward, 2007).
Remote Sensing and Land-Cover Change
Petit et al. (2001) conducted a study in the Lusitu area of Zambia, utilizing remote sensing to quantify land-cover changes. This research, while not directly related to lusitanine, demonstrates the interdisciplinary nature of scientific research, where understanding of one area can inform and be applied in another (Petit et al., 2001).
Photovoltaic Applications
Meng et al. (2008) investigated the electronic coupling in photovoltaic applications, a field that could potentially intersect with studies on compounds like lusitanine that may have unique electronic or optical properties (Meng et al., 2008).
ConclusionThe research applications of lusitanine span various fields, from alkaloid research to potential uses in pest control and luminescence studies. While direct studies on lusitanine are limited, the broader research context provides insights into the potential applications and
Scientific Research Applications of Lusitanine
Insecticidal Properties
A significant application of Lusitanine can be found in the insecticidal properties of Cupressus lusitanica. Bett et al. (2016) conducted a study analyzing the chemical composition of Cupressus lusitanica leaf essential oils and their bioactivity against major insect pests of stored food grains. This research highlights the potential of Cupressus lusitanica, which contains Lusitanine, in developing natural insecticides and repellents for agricultural use (Bett et al., 2016).
Luminescence Studies
Another research avenue for Lusitanine is in luminescence studies. Zhang et al. (2013) developed a strategy to highly sensitize the luminescence of terbium(III) using a designed guanine/thymine-rich DNA as an antenna ligand. While not directly related to Lusitanine, this study contributes to the broader understanding of luminescent properties, which could potentially include Lusitanine in future research (Zhang et al., 2013).
Photoluminescent Coordination Compounds
Chorazy et al. (2017) explored the photoluminescent properties of coordination compounds, particularly focusing on luminescent trivalent lanthanide ions. Their research provides a comprehensive overview of luminescent coordination compounds, which is relevant to the study of Lusitanine’s potential in this field (Chorazy et al., 2017).
Environmental and Ecological Research
The power and pitfalls of large-scale, unreplicated natural experiments (LUNEs) were discussed by Barley and Meeuwig (2017). Although this study does not directly involve Lusitanine, understanding the broader ecological and environmental context is crucial for exploring any potential ecological applications of Lusitanine (Barley & Meeuwig, 2017).
特性
IUPAC Name |
N-[(E)-[(9aR)-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ylidene]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-10(15)13-9-11-5-4-8-14-7-3-2-6-12(11)14/h9,12H,2-8H2,1H3,(H,13,15)/b11-9+/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKRQPPGOROKBD-LMMOQWNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC=C1CCCN2C1CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C=C/1\CCCN2[C@@H]1CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lusitanine | |
CAS RN |
5121-36-8 | |
| Record name | Lusitanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005121368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LUSITANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3670K7590L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




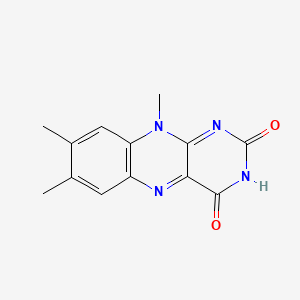
![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B1675436.png)
